molecular formula C9H15N2O15P3 B13401268 [[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B13401268
M. Wt: 484.14 g/mol
InChI Key: VEWJOCYCKIZKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic compound with significant biochemical relevance It is known for its intricate structure, which includes a pyrimidine ring, a dihydroxyoxolan moiety, and multiple phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps, starting with the preparation of the pyrimidine ring and the dihydroxyoxolan moiety. These intermediates are then coupled through a series of phosphorylation reactions. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. when produced, it involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is monitored using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, which can be further utilized in biochemical assays and research .

Scientific Research Applications

[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of nucleotides and nucleotide analogs.

    Biology: Studied for its role in cellular metabolism and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of [[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with nucleotide-binding proteins and enzymes involved in phosphorylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is unique due to its multiple phosphate groups and the presence of both pyrimidine and dihydroxyoxolan moieties. This complexity allows it to participate in a wider range of biochemical reactions and makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H15N2O15P3

Molecular Weight

484.14 g/mol

IUPAC Name

[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)

InChI Key

VEWJOCYCKIZKKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.